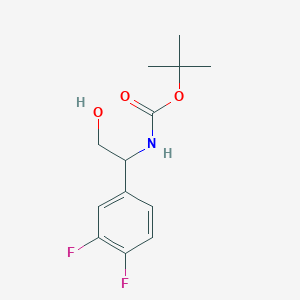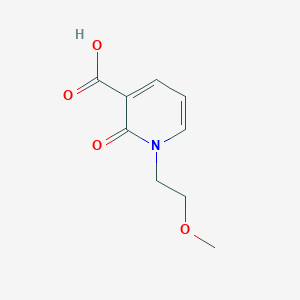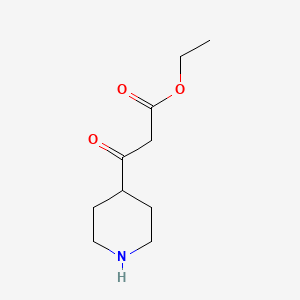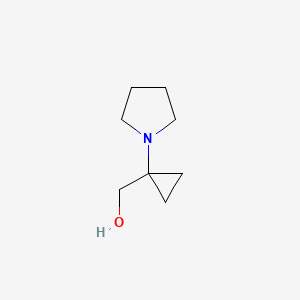
(1-(Pyrrolidin-1-yl)cyclopropyl)methanol
Overview
Description
(1-(Pyrrolidin-1-yl)cyclopropyl)methanol is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . It is known for its unique structure, which includes a cyclopropyl ring attached to a pyrrolidine ring via a methanol group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Pyrrolidin-1-yl)cyclopropyl)methanol typically involves the reaction of cyclopropylmethanol with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the cyclopropylmethanol, followed by nucleophilic substitution with pyrrolidine . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings to optimize the reaction conditions and minimize human error .
Chemical Reactions Analysis
Types of Reactions
(1-(Pyrrolidin-1-yl)cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: Cyclopropylcarboxylic acid or cyclopropylaldehyde.
Reduction: Cyclopropylmethane.
Substitution: Cyclopropylmethyl halides or cyclopropylmethylamines.
Scientific Research Applications
(1-(Pyrrolidin-1-yl)cyclopropyl)methanol is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-(Pyrrolidin-1-yl)cyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethanol: Lacks the pyrrolidine ring, making it less versatile in certain reactions.
Pyrrolidinylmethanol: Lacks the cyclopropyl ring, affecting its chemical reactivity and biological activity.
Cyclopropylamine: Contains an amine group instead of a hydroxyl group, leading to different reactivity and applications.
Uniqueness
(1-(Pyrrolidin-1-yl)cyclopropyl)methanol is unique due to its combination of a cyclopropyl ring and a pyrrolidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(1-pyrrolidin-1-ylcyclopropyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-7-8(3-4-8)9-5-1-2-6-9/h10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGRWEFUIAQVHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2(CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(4-Nitrophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1647609.png)
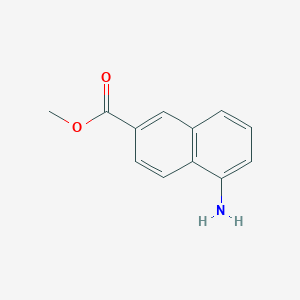
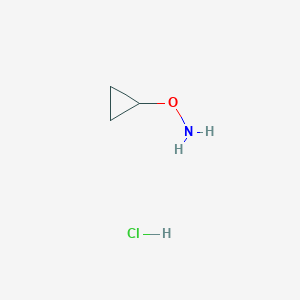
![Methyl 2-amino-4-methylbenzo[d]thiazole-5-carboxylate](/img/structure/B1647616.png)
![5-Azoniaspiro[4.4]nonane Hexafluorophosphate](/img/structure/B1647620.png)
![2-[3,5-Bis(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1647628.png)
![2-Pyridinecarbaldehyde,4-[4-(methylamino)-3-nitrophenoxy]-](/img/structure/B1647630.png)
![Thieno[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1647631.png)

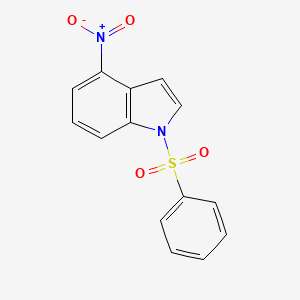
![4,4,5,5-Tetramethyl-2-(5-methylbenzo[b]thiophen-2-yl)-1,3,2-dioxaborolane](/img/structure/B1647648.png)
